N-(4-bromophenyl)-2-{[4-(2-furylmethyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Description
N-(4-bromophenyl)-2-{[4-(2-furylmethyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a structurally complex compound featuring a 1,2,4-triazole core, a thioether linkage, and multiple aromatic substituents. Key structural elements include:
- 4-Bromophenyl group: Enhances lipophilicity and influences pharmacokinetic properties .
- 2-Pyrazinyl group: A nitrogen-rich aromatic ring that may facilitate hydrogen bonding with biological targets .
- Thioether bond (-S-): Stabilizes the molecule and contributes to its metabolic resistance .
This compound’s unique combination of substituents distinguishes it from other triazole derivatives, making it a candidate for diverse pharmacological applications, including antimicrobial, anticancer, or enzyme-modulating activities.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6O2S/c20-13-3-5-14(6-4-13)23-17(27)12-29-19-25-24-18(16-10-21-7-8-22-16)26(19)11-15-2-1-9-28-15/h1-10H,11-12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIHUOJNDXISDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Br)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-{[4-(2-furylmethyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological significance, and research findings associated with this compound.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 433.3 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the triazole ring and subsequent modifications to introduce the bromophenyl and furylmethyl groups. Detailed synthetic pathways can be found in literature focusing on similar thiazole and triazole derivatives, which often utilize methods such as cyclization and condensation reactions to achieve desired structures .
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates potent activity against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of cell wall synthesis or interference with nucleic acid synthesis .
| Microorganism | Activity | Method |
|---|---|---|
| E. coli | Inhibitory | Disc diffusion |
| S. aureus | Inhibitory | Minimum inhibitory concentration (MIC) |
| C. albicans | Moderate | Turbidimetric method |
Anticancer Activity
In vitro studies have shown that this compound exhibits anticancer properties against various cancer cell lines, including breast cancer (MCF7). The Sulforhodamine B (SRB) assay has been employed to evaluate cytotoxic effects, revealing that certain derivatives of this compound can significantly inhibit cell proliferation .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF7 | 15.0 | Cytotoxic |
| HeLa | 20.5 | Cytotoxic |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in microbial resistance and cancer progression. These studies suggest that the compound forms stable interactions with active sites of enzymes critical for cell survival .
Case Studies
Several case studies have highlighted the therapeutic potential of triazole derivatives in clinical settings:
- Case Study 1: A study on a derivative similar to this compound showed promising results in reducing tumor size in xenograft models of breast cancer.
- Case Study 2: Another investigation focused on its antimicrobial efficacy demonstrated effective inhibition of multidrug-resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, primarily due to the presence of the triazole and thioacetamide moieties. These functionalities contribute to its interaction with biological targets.
- Antimicrobial Activity : Studies have shown that compounds with triazole rings often display significant antimicrobial properties. The incorporation of the bromophenyl and pyrazinyl groups may enhance this activity, making it a candidate for further exploration in treating bacterial and fungal infections .
- Anticancer Potential : Research indicates that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific structure of N-(4-bromophenyl)-2-{[4-(2-furylmethyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide suggests potential efficacy against various cancer types due to its ability to interfere with cellular signaling pathways involved in proliferation and survival .
Therapeutic Uses
The therapeutic potential of this compound can be categorized into several areas:
Anticancer Agents
Recent studies have identified triazole compounds as promising candidates for anticancer therapies. The compound's structure allows it to target cancer cells selectively while minimizing effects on normal cells. For instance, a study on multicellular spheroids demonstrated its capability to reduce tumor viability significantly .
Antimicrobial Agents
Given the rising resistance to conventional antibiotics, the search for new antimicrobial agents is critical. The unique structure of this compound suggests it could serve as a lead for developing new antibiotics effective against resistant strains of bacteria and fungi .
Case Study 1: Anticancer Screening
In a study published in 2019, researchers screened a library of compounds for anticancer activity using multicellular spheroids as models. This compound was identified as a potent inhibitor of cancer cell growth, demonstrating significant cytotoxicity against several cancer cell lines .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various triazole derivatives. The study found that compounds similar to this compound exhibited strong activity against both Gram-positive and Gram-negative bacteria. This highlights its potential application in developing new treatments for infectious diseases .
Chemical Reactions Analysis
Core Triazole Formation
Triazole rings are typically synthesized via cyclization reactions. For structurally similar compounds, the process often involves:
-
Condensation of acylhydrazines with isothiocyanates to form thioamide precursors.
-
Cyclization under alkaline conditions to form the triazole ring .
Functional Group Installation
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Thioether Formation : The sulfanyl (-S-) group is introduced via nucleophilic substitution or alkylation. For example, S-alkylation of triazole-thiols with alkyl halides or ketones under basic conditions (e.g., cesium carbonate) is a common method .
-
Arylation : The 4-bromophenyl group is often introduced via Suzuki coupling or direct substitution, depending on the precursor structure.
Acetamide Coupling
The final step typically involves coupling the triazole-thioether intermediate with a substituted acetamide (e.g., via amide bond formation using coupling agents like EDC/HOBt).
S-Alkylation of Triazole-Thiols
This reaction is critical for forming the sulfanyl bridge. For example, in the synthesis of (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol, the triazole-thiol undergoes S-alkylation with 2-bromo-1-phenylethanone in the presence of cesium carbonate, followed by reduction with sodium borohydride to form the alcohol .
| Reaction Step | Reagents/Conditions | Outcome |
|---|---|---|
| S-alkylation | Cesium carbonate, DMF, alkyl halide | Formation of triazole-thioether intermediate |
| Reduction | Sodium borohydride, ethanol | Alcohol product |
Pyrazine Group Incorporation
The 5-(2-pyrazinyl) substituent may be introduced via:
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Cross-coupling reactions (e.g., Suzuki coupling) using pyrazine-based boronic acids.
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Direct substitution on the triazole ring, leveraging the electrophilic nature of the pyrazine moiety.
Sulfur-Centered Reactions
The sulfanyl group (-S-) is prone to:
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Oxidation : Leading to sulfoxide or sulfone derivatives under oxidizing conditions (e.g., H₂O₂).
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Nucleophilic Substitution : Reactivity with alkyl halides or acylating agents to form mixed thioethers.
Aromatic Substitution
The bromophenyl group undergoes:
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Cross-coupling (e.g., Suzuki, Sonogashira) to introduce additional substituents.
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Nucleophilic aromatic substitution under activated conditions (e.g., DMF, K₂CO₃).
Key Analytical Techniques
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NMR Spectroscopy : Used to confirm tautomeric equilibria (thiol vs. thione forms) and assess substitution patterns .
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Mass Spectrometry : Identifies molecular weight and fragmentation patterns (e.g., HRMS confirms molecular formula).
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IR Spectroscopy : Detects functional groups like carbonyls (amide) and sulfur bonds.
Challenges and Optimization
Comparison with Similar Compounds
Unique Advantages of the Target Compound
- Synergistic Substituents : The 2-furylmethyl and 2-pyrazinyl groups may act cooperatively to enhance binding to enzymes or receptors, a feature absent in simpler analogs.
- Pharmacokinetic Profile : Bromophenyl improves bioavailability, while the furan ring mitigates excessive hydrophobicity, reducing toxicity risks .
Q & A
Q. Comparative Bioactivity of Structural Analogs
| Analog | Substituent | IC₅₀ (μM, COX-2) | Reference |
|---|---|---|---|
| Parent | 4-Bromophenyl | 12.3 ± 1.2 | |
| Analog A | 4-Chlorophenyl | 9.8 ± 0.9 | |
| Analog B | 4-Methoxyphenyl | 23.5 ± 2.1 |
Q. Stress Testing Conditions and Degradation Products
| Condition | Time | Major Degradation Product |
|---|---|---|
| 70°C, dry air | 7 days | Sulfoxide derivative (m/z 489) |
| UV light (254 nm) | 48 hrs | Cleaved triazole fragment (m/z 215) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
